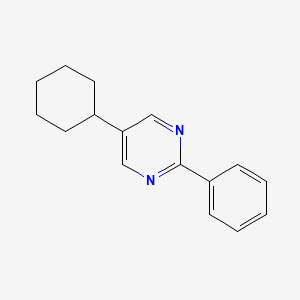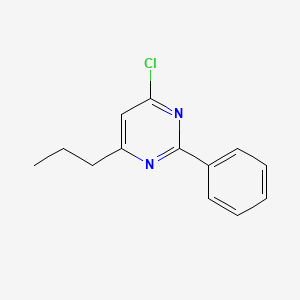
Dibutoxy(triphenyl)-lambda~5~-bismuthane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutoxy(triphenyl)-lambda~5~-bismuthane is an organobismuth compound characterized by the presence of triphenyl and dibutoxy groups attached to a central bismuth atom. Organobismuth compounds are known for their unique properties and applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with dibutyl ether under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutoxy(triphenyl)-lambda~5~-bismuthane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.
Substitution: The dibutoxy and triphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted organobismuth derivatives.
Applications De Recherche Scientifique
Dibutoxy(triphenyl)-lambda~5~-bismuthane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.
Medicine: Organobismuth compounds, including this compound, are being explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of dibutoxy(triphenyl)-lambda~5~-bismuthane involves its interaction with molecular targets through the bismuth center. The compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved in its action include oxidative stress induction and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylbismuth: Similar in structure but lacks the dibutoxy groups.
Dibutylbismuth: Contains dibutyl groups instead of triphenyl groups.
Triphenylbismuth dichloride: Contains chlorine atoms instead of dibutoxy groups.
Uniqueness
Dibutoxy(triphenyl)-lambda~5~-bismuthane is unique due to the presence of both triphenyl and dibutoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
90520-66-4 |
|---|---|
Formule moléculaire |
C26H33BiO2 |
Poids moléculaire |
586.5 g/mol |
Nom IUPAC |
dibutoxy(triphenyl)bismuth |
InChI |
InChI=1S/3C6H5.2C4H9O.Bi/c3*1-2-4-6-5-3-1;2*1-2-3-4-5;/h3*1-5H;2*2-4H2,1H3;/q;;;2*-1;+2 |
Clé InChI |
HZKREXLCOTWQLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Bi](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


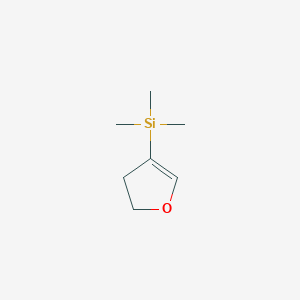

![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
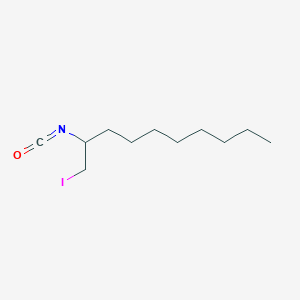
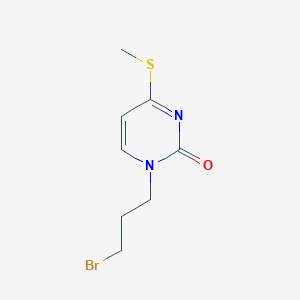

![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
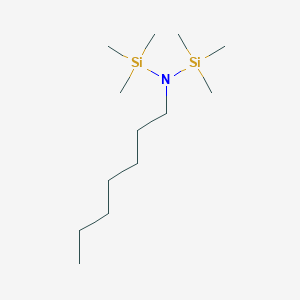
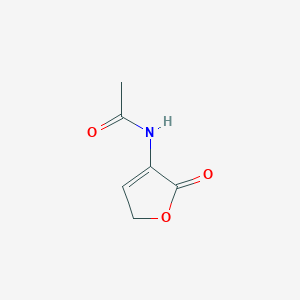
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)
